Product packaging for (+-)-Laudanosine(Cat. No.:CAS No. 20412-65-1)

(+-)-Laudanosine

Cat. No.: B7765402
CAS No.: 20412-65-1
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
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Description

Laudanosine (CAS 1699-51-0) is a benzylisoquinoline alkaloid and a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium, formed primarily via Hofmann elimination . This compound is of significant research interest in neuropharmacology and toxicology due to its ability to readily cross the blood-brain barrier and its potential for central nervous system (CNS) effects . While the parent drugs are used to induce muscle relaxation, studies indicate that laudanosine can act as a CNS stimulant. In animal models, high concentrations have been associated with neuroexcitatory effects, including electroencephalographic (EEG) changes and convulsions, which has driven investigations into its interaction with neuronal nicotinic receptors (e.g., α4β2 and α3β4) and potential to modulate seizure thresholds . Consequently, researchers utilize laudanosine as a critical reference standard in analytical chemistry to monitor the metabolism and pharmacokinetics of its parent drugs, particularly in studies involving patients with renal or hepatic impairment where metabolite accumulation may occur . Its role extends to fundamental neuroscience research, where derivatives like N-methyl-laudanosine are used as selective blockers of small-conductance calcium-activated potassium (SK) channels to study neuronal excitability and firing patterns . This product is offered as a high-purity solid for research applications. It is for laboratory use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use, as preclinical data suggests potential toxicity, with a reported subcutaneous LDLo of 47 mg/kg in mice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO4 B7765402 (+-)-Laudanosine CAS No. 20412-65-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
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InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871873
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (S)-Laudanosine
Source Human Metabolome Database (HMDB)
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CAS No.

1699-51-0, 20412-65-1, 2688-77-9
Record name (±)-Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
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Record name (S)-Laudanosine
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Melting Point

89 °C
Record name (S)-Laudanosine
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Pharmacological and Toxicological Research on Laudanosine

Central Nervous System Effects of Laudanosine (B1674548)

Laudanosine's ability to cross the blood-brain barrier and interact with neuronal systems has been a subject of considerable investigation. nih.govresearchgate.netcambridge.org

Blood-Brain Barrier Permeability

Laudanosine has been shown to cross the blood-brain barrier. nih.govresearchgate.netcambridge.orgresearchgate.net This permeability allows it to enter the central nervous system and exert its effects directly on neuronal tissues. oup.com Studies have detected laudanosine in the cerebrospinal fluid of patients who have received atracurium (B1203153), confirming its passage into the CNS. sci-hub.se The concentrations that reach the brain are a critical factor in determining its potential for central nervous system effects. nih.gov

Modulation of Neuronal Activity

Once within the central nervous system, laudanosine can modulate neuronal activity, leading to a range of effects from excitation to seizure activity. nih.govresearchgate.net

A primary concern and a significant focus of research has been laudanosine's potential to cause central nervous system excitation and, at sufficient concentrations, induce seizures. nih.govwikipedia.orgresearchgate.netcambridge.org Animal studies have consistently demonstrated this proconvulsant activity. oup.comoup.com

In various animal models, administration of laudanosine has been shown to lower the seizure threshold. wikipedia.org For instance, intravenous bolus doses in mice and rats caused convulsions. oup.com In anesthetized dogs, increasing plasma concentrations of laudanosine led to a progression of EEG changes, from spiking to prolonged seizures. researchgate.netoup.com However, it is important to note that the plasma concentrations required to induce seizures in these animal models are generally higher than those typically observed in clinical practice following standard doses of atracurium or cisatracurium (B1209417). researchgate.netresearchgate.net

Table 1: Effects of Laudanosine on Seizure Activity in Animal Models

Animal Model Observation Reference
Mice and Rats Intravenous bolus doses of 10-20 mg/kg caused convulsions and hind limb extensions. oup.com
Anesthetized Dogs Plasma concentrations >10 μg/ml induced epileptic EEG spiking. researchgate.netoup.com
Anesthetized Dogs Plasma concentrations >17 μg/ml produced prolonged seizures. researchgate.netoup.com
Rabbits An intravenous dose of 3 mg/kg can exhibit seizure activity. oup.com

The excitatory effects of laudanosine are believed to be mediated through its interaction with various neurotransmitter receptor systems in the brain. wikipedia.orgresearchgate.net

Laudanosine's interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, has been a key area of investigation. wikipedia.orgresearchgate.netnih.gov

Table 2: Laudanosine Interaction with GABA Receptors

Receptor Type Finding IC50 Value Reference
High-Affinity GABA Receptors Almost ineffective at binding. 100 microM nih.govncats.io
Low-Affinity GABA Receptors Displayed an inhibitory effect. 10 microM nih.govncats.iomedchemexpress.commedchemexpress.com

IC50: The half maximal inhibitory concentration, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Research has demonstrated that laudanosine has an inhibitory effect on low-affinity GABA receptors. nih.govncats.io It has been shown to bind to these receptors with an IC50 value of 10 μM. ncats.iomedchemexpress.commedchemexpress.commedkoo.com This interaction is significant because inhibition of GABAergic transmission can lead to a reduction in neuronal inhibition, thereby contributing to the excitatory effects and seizure activity associated with laudanosine. nih.gov In contrast, laudanosine is significantly less effective at binding to high-affinity GABA receptors, with a much higher IC50 value of 100 μM. nih.govncats.io This suggests a degree of selectivity in its interaction with the GABA receptor subtypes.

Interaction with Neurotransmitter Receptors
Gamma-Aminobutyric Acid (GABA) Receptors
2.1.2.2.1.1. Low-Affinity GABA Receptor Binding[16]2.1.2.2.1.2. Competitive Interactions

Laudanosine's interaction with GABA-A receptors is characterized by competitive antagonism. targetmol.com Research indicates that laudanosine exhibits an inhibitory effect on low-affinity GABA-A receptors. nih.govmedkoo.com Specifically, when these receptors are labeled with [3H]bicuculline methochloride, laudanosine demonstrates an IC50 value of 10 microM. nih.govmedkoo.com However, its effect on high-affinity GABA-A receptors, as measured by [3H]muscimol binding, is almost negligible, with a much higher IC50 value of 100 microM. nih.govmedkoo.com

Opioid Receptors

Laudanosine has been shown to interact with various opioid receptors. nih.govwikipedia.orgnih.gov

2.1.2.2.2.1. Mu1, Mu2, Delta, Kappa1, and Kappa3 Subtype Binding

Studies have demonstrated that laudanosine reduces the binding of radiolabeled opioids to mu1, mu2, delta, kappa1, and kappa3 receptor subtypes. nih.gov The inhibitory constants (Ki) for these interactions have been determined to be 2.7 µM for mu1, 13 µM for mu2, 5.5 µM for delta, 21 µM for kappa1, and 24 µM for kappa3. nih.govmedkoo.comncats.io

Laudanosine Binding Affinity for Opioid Receptor Subtypes

Receptor Subtype Ki (µM)
Mu1 2.7
Mu2 13
Delta 5.5
Kappa1 21

This table summarizes the inhibitory constants (Ki) of laudanosine for various opioid receptor subtypes.

2.1.2.2.2.2. Competitive Interactions

Saturation studies have revealed that the interaction of laudanosine with mu1, mu2, delta, and kappa3 opioid receptor sites is competitive. nih.gov This is evidenced by an increase in the apparent dissociation constant (Kd) values in the presence of laudanosine, without a significant alteration in the maximum number of binding sites. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors

Laudanosine is known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.govresearchgate.net

2.1.2.2.3.1. Neuronal Nicotinic Receptor Inhibition (e.g., α4β2, α3β4, α3α5β4, α7)

Research has shown that laudanosine inhibits the major brain α4β2 receptor, the ganglionic α3β4 and α3α5β4 receptors, and the homomeric α7 receptors in the micromolar range. researchgate.net Laudanosine acts as a non-competitive and voltage-dependent inhibitor of α7, α4β2, and α4β4 nAChRs. ncats.io It has been suggested that laudanosine has a dual mode of action, involving competition with acetylcholine and blockage of the ionic pore through steric hindrance. researchgate.net

Glycine (B1666218) Receptors

Laudanosine also interacts with glycine receptors. wikipedia.org It is considered a glycine receptor antagonist. squarespace.com

Analgesic Effects in Animal Models

Studies in animal models have demonstrated that laudanosine possesses analgesic properties. cambridge.orgnih.govcambridge.org

The analgesic effects of laudanosine appear to be mediated through its interaction with opioid receptors. Research has shown that laudanosine can produce a dose-dependent analgesic response. nih.gov This effect was attenuated by the co-administration of opioid antagonists, specifically those targeting the mu-1 and mu-2 receptors, such as beta-funaltrexamine (B1242716) and naloxonazine. nih.gov In contrast, antagonists for the kappa-1 (nor-binaltorphimine) and delta (naltrindole) opioid receptors did not block the analgesic effect, indicating a mechanism primarily involving the mu-1 opioid receptor. nih.gov Further in vitro studies have shown that laudanosine competitively binds to mu-1, mu-2, delta, kappa-1, and kappa-3 opioid receptor subtypes. nih.gov

Evidence of cross-tolerance between laudanosine and morphine has been observed. nih.gov This phenomenon, where tolerance to one opioid drug confers tolerance to another, further supports the idea that laudanosine's analgesic effects are mediated through the opioid system. nih.govnih.gov

Influence of Inhalation Anesthetics on CNS Effects

Inhalation anesthetics have been found to modify the central nervous system (CNS) effects of laudanosine, particularly its potential for CNS excitation. In studies with rabbits, the administration of halothane (B1672932), isoflurane, and enflurane (B1671288) increased the plasma concentration of laudanosine required to induce CNS excitation. nih.gov For instance, under normocapnia, 1.0% halothane, 1.6% isoflurane, and 2.0% enflurane all raised the excitation-threshold plasma concentration (ETPC) of laudanosine compared to the control group. nih.gov However, nitrous oxide, either alone or in combination with halothane, did not increase the ETPC and, in fact, the combination of nitrous oxide with halothane significantly lowered the ETPC compared to halothane alone. nih.gov

Neuroprotective Research

Emerging research suggests a potential neuroprotective role for laudanosine. cambridge.orgsci-hub.se This hypothesis is based on laudanosine's interaction with specific receptors in the central nervous system. At concentrations found in the cerebrospinal fluid (CSF) following the administration of atracurium, laudanosine can activate α4β2 nicotinic acetylcholine receptors. cambridge.orgsci-hub.se The activation of these receptors is considered a primary target for neuroprotection. cambridge.org Additionally, laudanosine has been shown to interact with δ- and κ-opioid receptors at clinically relevant concentrations, and the activation of these receptors has also been linked to neuroprotective actions against hypoxia and ischemia. sci-hub.se These findings have led to the proposition that laudanosine may offer a long-acting neuroprotective effect, particularly in contexts such as perinatal hypoxia-ischemia. tandfonline.com

Cardiovascular Effects of Laudanosine

Comparison with Papaverine (B1678415) and other Benzylisoquinolines

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, shares a structural relationship with papaverine, another benzylisoquinoline alkaloid found in the opium poppy. nih.govwikipedia.org However, key structural differences between the two compounds lead to distinct pharmacological activities. The planarity of the isoquinoline (B145761) ring in papaverine is thought to facilitate its interaction with receptor sites, a feature not shared by laudanosine due to the presence of a chiral center. nih.gov

Research comparing the cardiovascular effects of laudanosine to papaverine and other benzylisoquinolines has revealed significant differences in their mechanisms of action. nih.gov While papaverine and its derivatives exhibit non-selective or specific inhibitory effects on various forms of cyclic nucleotide phosphodiesterases (PDEs), laudanosine does not have a significant effect on these enzymes isolated from bovine aorta. nih.gov Instead, laudanosine demonstrates selective activity as an alpha1-adrenoceptor blocker. nih.gov This distinction highlights how minor structural changes among benzylisoquinolines can result in markedly different effects on vascular smooth muscle. nih.gov

Laudanosine is also a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium. wikipedia.orgtaylorandfrancis.com Unlike its parent compounds, laudanosine can cross the blood-brain barrier. researchgate.net

Interactions with Other Physiological Systems

Hepatic Cell Activity and Bile Flow

Studies utilizing an isolated perfused rat liver model have investigated the effects of laudanosine on hepatic function. Even at extremely high concentrations, laudanosine did not produce any biochemical or histological signs of liver cell damage, as measured by the release of lactate (B86563) dehydrogenase (LDH) or aspartate aminotransferase (AST). nih.gov

Interestingly, the administration of incubated atracurium, which results in the formation of laudanosine, led to a considerable increase in bile flow without impairing liver cell function. researchgate.netoup.com Further research has indicated that high doses of laudanosine can enhance liver cell activity and bile flow. researchgate.netthegoodscentscompany.com In cases of hepatic failure, the elimination half-life of laudanosine is prolonged. researchgate.netnih.gov

Gastrointestinal Transit

Laudanosine has been observed to have a partial effect on gastrointestinal transit. nih.gov This effect is consistent with the actions of opioids, which are known to reduce gastrointestinal motility. nih.govcambridge.org Opioids exert their influence by interacting with receptors located on neurons in the myenteric and submucosal plexuses of the gastrointestinal tract. cambridge.org Research suggests that laudanosine's interaction with opioid receptors may contribute to its effects on gut motility. nih.gov

Pharmacokinetics and Disposition Studies

Metabolic Fate and Biotransformation

Laudanosine is primarily eliminated by the liver. researchgate.net Its metabolism involves N-demethylation to produce tetrahydropapaverine. researchgate.net The primary route of elimination is hepatic metabolism, with renal excretion also playing a role. taylorandfrancis.com

Studies on the metabolic fate of laudanosine in dogs, rabbits, and humans have identified several metabolites. researchgate.netnih.gov These metabolites are formed through processes such as demethylation. The identified metabolites include:

Pseudocodamine (4'-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Pseudolaudanine (6-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Laudanine (3'-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

Codamine (7-desmethyllaudanosine) researchgate.netnih.govebi.ac.uk

N-norlaudanosine researchgate.netnih.govebi.ac.uk

N-norpseudocodamine researchgate.netebi.ac.uk

N-norpseudolaudanine researchgate.netebi.ac.uk

The identification of these compounds was achieved through the analysis of urine and bile samples using techniques such as gas chromatography-mass spectrometry. researchgate.netnih.gov

Role of Beta-Glucuronidase in Metabolite Isolation

In the study of laudanosine's metabolic fate, β-glucuronidase plays a crucial role in the laboratory setting. Laudanosine undergoes metabolism in the body, forming various metabolites that are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion. covachem.com This process is known as glucuronidation. covachem.com

To analyze these metabolites, they must first be isolated from biological samples like urine or bile. nih.gov A common laboratory technique involves using C18-Sep Paks for initial isolation. nih.gov Following this, the isolated compounds are treated with β-glucuronidase. nih.gov This enzyme specifically cleaves the glucuronide bond, liberating the original metabolite. covachem.comnih.gov This enzymatic hydrolysis is essential for preparing the metabolites for subsequent analysis by methods such as liquid chromatography and gas chromatography-mass spectrometry, allowing for their precise identification and quantification. nih.gov For instance, research on the metabolic disposition of laudanosine in dogs, rabbits, and humans utilized β-glucuronidase treatment to successfully identify several demethylated and N-demethylated metabolites. nih.gov

Elimination Half-Life

The elimination half-life of laudanosine, which is the time it takes for the concentration of the compound in the body to be reduced by half, has been a subject of significant research. In healthy individuals, the elimination half-life of laudanosine is reported to be approximately 20.1 minutes. researchgate.net However, this can be prolonged under various conditions.

For example, in a patient receiving a long-term, high-dose infusion of atracurium, the laudanosine elimination half-life was significantly prolonged to 617 minutes. nih.gov Studies have also shown that the elimination half-life is longer in elderly patients compared to younger patients (229.1 minutes vs. 173.1 minutes). nih.gov Furthermore, conditions such as hepatic and renal impairment can substantially increase the elimination half-life. researchgate.netcambridge.orgresearchgate.net In patients with hepatic cirrhosis, the elimination half-life was 277 minutes compared to 168 minutes in healthy controls. oup.com Similarly, patients with renal failure exhibited a mean elimination half-life of 1418 minutes, a significant increase from the 375 minutes observed in patients with normal renal function. researchgate.net

Elimination Half-Life of Laudanosine in Different Patient Populations
Patient PopulationElimination Half-Life (minutes)Source
Healthy Young Patients20.1 researchgate.net
Elderly Patients229.1 nih.gov
Patients with Hepatic Cirrhosis277 oup.com
Patients with Renal Failure1418 researchgate.net
Patient on Long-Term Atracurium Infusion617 nih.gov

Accumulation in Specific Physiological Conditions

Laudanosine's elimination is affected by liver function. In patients with hepatic failure, the elimination half-life of laudanosine is prolonged. researchgate.netcambridge.orgresearchgate.net While only moderate accumulation is typically seen in adults with hepatic impairment, infants and children may experience greater plasma concentrations. nih.govresearchgate.netcambridge.orgresearchgate.net A study on patients with hepatic cirrhosis found that the total volume of distribution of laudanosine was increased compared to healthy individuals (2.68 L/kg vs. 1.97 L/kg), and the elimination half-life was also longer (277 minutes vs. 168 minutes). oup.com

During liver transplantation, laudanosine concentrations are observed to increase through the preanhepatic, anhepatic, and postanhepatic stages of the procedure. researchgate.netcambridge.orgresearchgate.net In patients with fulminant hepatic failure awaiting liver transplantation, laudanosine accumulation occurs, although it has not been associated with measurable central neurological effects. nih.gov The clearance of laudanosine was significantly reduced in patients who did not survive compared to those who had successful transplants, with half-lives of 38.5 hours and 5.3 hours, respectively. nih.gov Following a successful liver transplant, the kinetics of laudanosine return to normal. nih.gov

Patients with renal failure consistently show higher plasma concentrations of laudanosine and a longer mean elimination half-life. researchgate.netcambridge.orgresearchgate.net The kidneys play a role in the elimination of laudanosine, and impaired renal function leads to its accumulation. researchgate.net One study reported a significantly longer mean elimination half-life for laudanosine in patients with renal failure (1418 minutes) compared to those with normal renal function (375 minutes). researchgate.net Despite this accumulation, even after infusions lasting up to 72 hours, the concentrations of laudanosine have not been found to reach levels that would cause adverse effects. droracle.ai

Transplacental Transfer

Research has confirmed that laudanosine can cross the placental barrier during pregnancy. researchgate.netcambridge.orgresearchgate.net The mean transplacental transfer is approximately 14% of the maternal blood concentration. researchgate.netcambridge.orgresearchgate.net This indicates that a fraction of the laudanosine present in the mother's circulation can enter the fetal circulation.

Postmortem Redistribution

Postmortem redistribution is a phenomenon where drugs move from tissues with high concentrations into the blood after death, potentially leading to an overestimation of the circulating drug concentration at the time of death. oup.com Laudanosine has been shown to be subject to this process. nih.gov

Tissue Distribution Studies

Laudanosine, a primary metabolite of atracurium and cisatracurium, is known to distribute into various body tissues. nih.gov Research indicates that it crosses the blood-brain barrier, which can lead to central nervous system effects. nih.govcambridge.org Furthermore, laudanosine has been shown to cross the placental barrier, with studies indicating the mean transplacental transfer is approximately 14% of maternal blood concentrations. nih.govcambridge.orgresearchgate.net The primary routes for the excretion of laudanosine's own metabolites are through bile and urine. e-lactancia.orgld99.com

Studies in patients with renal or hepatic failure have shown that they tend to have higher plasma concentrations of laudanosine and a longer elimination half-life, suggesting potential for accumulation in these individuals. nih.govcambridge.orgresearchgate.net In patients undergoing liver transplantation, laudanosine concentrations have been observed to be elevated. nih.govresearchgate.net

Postmortem studies have highlighted the phenomenon of laudanosine redistribution, where the compound is released from drug-rich tissues such as the heart and lungs after death. researchgate.netnih.gov This is supported by a case study where the ratio of laudanosine concentration in heart blood to peripheral blood was found to be 2.4. researchgate.netnih.gov The high volume of distribution suggests that laudanosine distributes outside the systemic circulation into other tissues, which can contribute to this postmortem redistribution. oup.com

Research Findings on Laudanosine Distribution

Detailed findings from specific studies illustrate the distribution of laudanosine in various human tissues and fluids.

One postmortem case study following a fatality from atracurium administration provides specific tissue concentrations.

Table 1: Postmortem Laudanosine Concentrations in a Human Case Study Data sourced from a case involving self-administration of atracurium. researchgate.netnih.govoup.com

Specimen Concentration
Heart Blood 917 ng/mL
Peripheral Blood 390 ng/mL
Urine 0.3 mg/L
Vitreous Humor 0.02 mg/L
Gastric Contents 0.084 mg/L

This table is interactive. You can sort and filter the data.

Studies on living patients receiving atracurium infusions have also measured laudanosine concentrations in plasma and cerebrospinal fluid (CSF).

Table 2: Laudanosine Concentrations in Living Subjects Data from patients receiving atracurium infusions in clinical settings.

Patient Group Fluid Concentration Range
ICU Patients with Head Injuries researchgate.net Plasma 0.48–8.65 µg/mL
ICU Patients with Head Injuries researchgate.net Cerebrospinal Fluid 70–440 ng/mL
Pediatric Liver Transplant Patients oup.com Plasma (Peak) 400–1890 ng/mL

This table is interactive. You can sort and filter the data.

These studies demonstrate that laudanosine distributes significantly into various body compartments, a critical factor in understanding its pharmacological and toxicological profile.

Chemical Synthesis and Derivatives of Laudanosine

Total Synthesis Approaches

The construction of the laudanosine (B1674548) scaffold has been achieved through several distinct and innovative chemical strategies.

A biogenetic-type asymmetric synthesis of S(+)-Laudanosine has been accomplished starting from the naturally occurring amino acid L-DOPA. jst.go.jpjst.go.jp This approach mimics the biosynthetic pathway of isoquinoline (B145761) alkaloids. Key steps in this synthesis involve the Pictet-Spengler reaction. jst.go.jp For instance, the condensation of the methyl ester of L-DOPA with sodium 3-(3,4-dimethoxyphenyl)glycidate leads to the formation of a tetrahydroisoquinoline carboxylate intermediate. jst.go.jpresearchgate.net Subsequent chemical modifications, including reductive decyanization, are employed to yield the final laudanosine product. jst.go.jp This method has also been utilized to synthesize (R)-(-)-laudanosine through epimerization of a key intermediate, demonstrating the versatility of using L-DOPA as a chiral starting material. jst.go.jpcapes.gov.br

A notable aspect of some syntheses is the 1,3-transfer of asymmetry from the starting amino acid to the newly formed chiral center of the isoquinoline core. jst.go.jp Efficient routes to selectively protected L-Dopa derivatives, which are crucial for these syntheses, have been developed from L-tyrosine using methods like the Reimer-Tiemann and Dakin reactions. ucla.edu

The Stevens rearrangement of nitrile-stabilized ammonium (B1175870) ylides has emerged as a powerful tool for the synthesis of various alkaloids, including (±)-laudanosine. thieme-connect.deacs.org This method involves the formation of a quaternary ammonium salt from a precursor, which is then treated with a strong base to generate a nitrile-stabilized ylide. thieme-connect.deresearchgate.net This ylide undergoes a sci-hub.senih.gov-Stevens rearrangement, which involves the migration of a benzylic group. thieme-connect.desemanticscholar.org

The resulting product, an α-branched aminonitrile, can then be reductively decyanated to furnish the target alkaloid. acs.orgacs.org This sequence has been successfully applied to produce (±)-laudanosine in high yields. acs.orgresearchgate.netacs.org The key precursors are readily accessible bicyclic α-aminonitriles. acs.orgresearchgate.net The entire process, from the quaternary ammonium salt to the final product, can often be performed in a one-pot procedure without the need for chromatographic purification of intermediates. acs.orguni-mainz.de This strategy has also been employed in the synthesis of other benzylisoquinoline alkaloids like (±)-laudanidine and (±)-armepavine. thieme-connect.deacs.org

Starting Material Key Reaction Product Overall Yield
Bicyclic α-aminonitrileStevens Rearrangement & Reductive Decyanation(±)-Laudanosine71–98%

This table summarizes the synthesis of (±)-laudanosine via the Stevens rearrangement approach.

A modern and efficient approach to the synthesis of (±)-laudanosine utilizes a visible-light-mediated metallaphotoredox catalytic cycle. researchgate.netresearchgate.net This method represents a novel strategy for constructing the core structure of laudanosine and related compounds. researchgate.net The process involves the coupling of a carboxylic acid precursor with an alkyl bromide, facilitated by the combination of a photoredox catalyst and a nickel catalyst. researchgate.net

Biomimetic chemo-enzymatic strategies offer an alternative and often highly selective route to isoquinoline alkaloids. researchgate.netmdpi.com These approaches combine traditional chemical synthesis in the early stages with enzymatic transformations for key steps, mimicking natural biosynthetic pathways. researchgate.net For instance, enzymes like norcoclaurine synthase (NCS) are used for the crucial Pictet-Spengler condensation to establish the chiral center of the tetrahydroisoquinoline core with high enantioselectivity. mdpi.comacs.org

While direct chemo-enzymatic synthesis of laudanosine itself is less commonly detailed, the synthesis of its precursors, such as (R)-reticuline, is well-established using these methods. researchgate.net (R)-reticuline can then be converted to laudanosine through subsequent methylation steps. nih.gov This highlights the potential of combining enzymatic catalysis with chemical steps to achieve efficient and stereoselective total syntheses of complex natural products. nih.gov

Synthetic Analogues and Derivatives

The modification of the laudanosine structure has led to the synthesis of important analogues, most notably its N-demethylated form, norlaudanosine.

Norlaudanosine, also known as 1,2,3,4-tetrahydropapaverine, is a key synthetic intermediate and a metabolite of atracurium (B1203153) and cisatracurium (B1209417). researchgate.netnih.gov It is the direct N-demethylated derivative of laudanosine. researchgate.net

The synthesis of norlaudanosine can be achieved through the N-demethylation of laudanosine. sci-hub.se A common method for this transformation is the Polonovski-type reaction. sci-hub.se This involves the oxidation of laudanosine with an agent like m-chloroperoxybenzoic acid (mCPBA) to form the corresponding N-oxide. sci-hub.se Subsequent treatment with a reducing agent, such as hydrated ferrous sulfate, effects the demethylation to yield norlaudanosine. sci-hub.se This process has been shown to proceed without loss of optical purity, making it valuable for the synthesis of chiral norlaudanosine. sci-hub.se

Alternatively, racemic (±)-norlaudanosine can be synthesized via methods such as the copper-catalyzed transfer hydrogenation of the corresponding isoquinoline precursor. biocrick.comacs.org This provides a key intermediate that can then be N-methylated to produce (±)-laudanosine. acs.org

Norlaudanosine serves as a crucial precursor for the synthesis of other complex alkaloids, such as the 8-benzyltetrahydroprotoberberine alkaloid javaberine A. sci-hub.seclockss.org

N-Propyl-norlaudanosine

N-Propyl-norlaudanosine is a synthetic analogue of laudanosine. mdpi.comresearchgate.net Its synthesis is achieved through the direct N-alkylation of norlaudanosine, the N-demethylated form of laudanosine. mdpi.comresearchgate.net The process involves reacting norlaudanosine with propyl bromide. mdpi.com This reaction represents a common method for introducing alkyl groups onto a secondary amine, known as N-alkylation. wikipedia.orgrsc.orgbeilstein-journals.org The propyl group is a three-carbon alkyl substituent. wikipedia.org

One specific method involves performing the N-alkylation in dimethylformamide (DMF) at 60°C for 20 hours. mdpi.comresearchgate.net Norlaudanosine itself can be synthesized by the reduction of 3,4-dihydropapaverine (B1221456) using sodium borohydride (B1222165) in methanol. mdpi.com

Product Starting Material Reagent Solvent Conditions Reference
N-Propyl-norlaudanosineNorlaudanosinePropyl bromideDimethylformamide (DMF)60°C, 20 hours mdpi.comresearchgate.net

6′-Bromo-laudanosine

6′-Bromo-laudanosine is a derivative where a bromine atom is introduced onto the 6′ position of the benzyl (B1604629) group of laudanosine. mdpi.com The synthesis can be accomplished through several routes.

A direct approach is the bromination of laudanosine itself. mdpi.comnih.gov Alternative methods have also been reported, such as the bromination of N-formyl-norlaudanosine followed by the reduction of the formyl group, or the methylation of 6-Br-papaverine and subsequent reduction of the resulting quaternary salt. mdpi.comnih.gov

The introduction of a bromine atom onto the aromatic ring of laudanosine is an example of an electrophilic aromatic substitution reaction. cardiff.ac.uk In this type of reaction, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich aromatic ring.

Common brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) are used for this purpose. The synthesis of 2-bromolaudanosine, a related isomer, has been achieved by reacting laudanosine with bromine in acetic acid. cdnsciencepub.com Another approach involves the synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid by treating 3,4-dimethoxyphenylacetic acid with bromine in glacial acetic acid, which is then used to construct the bromo-laudanosine scaffold. cdnsciencepub.com

Route Starting Material Key Reagent(s) Description Reference
Direct Bromination LaudanosineBrominating agent (e.g., NBS)Direct electrophilic aromatic substitution on the laudanosine molecule. mdpi.comnih.gov
From N-formyl-norlaudanosine N-formyl-norlaudanosine1. Brominating agent 2. Reducing agentBromination of the protected precursor, followed by deprotection (reduction of the formyl group). mdpi.comnih.gov
From 6-Br-papaverine 6-Br-papaverine1. Methylating agent 2. Reducing agentMethylation to form a quaternary salt, which is then reduced to yield 6'-bromo-laudanosine. mdpi.comnih.gov

N-Methyl-laudanosine and N-Ethyl-laudanosine

N-Methyl-laudanosine and N-Ethyl-laudanosine are N-quaternary analogues of laudanosine. nih.gov Their synthesis involves the quaternization of the tertiary amine in laudanosine with an appropriate alkyl halide, a process known as the Menshutkin reaction. wikipedia.orgrsc.orgrsc.org

The reaction of laudanosine with an alkyl iodide, such as methyl iodide or ethyl iodide, leads to the formation of these N,N-dialkyl-1-benzyl-1,2,3,4-tetrahydroisoquinolinium salts. rsc.orgrsc.org This quaternization process can be stereoselective, often resulting in a major isomer where the incoming N-alkyl group is in a trans relationship to the C-1 benzyl substituent. rsc.orgrsc.org The enantiomers of laudanosine can be stereoselectively quaternized with agents like benzyl and ethyl iodides. nih.gov These compounds have been synthesized and evaluated as potential blockers of small conductance Ca2+-activated K+ (SK) channels. nih.govresearchgate.net

Bis-(8-isopropyl-isoquinolinium) Derivatives

More complex derivatives have been synthesized based on the structure of N-methyl-laudanosine. nih.gov In these bis-(8-isopropyl-isoquinolinium) derivatives, the 6,7-dimethoxy group of the isoquinoline ring is replaced by a hydrophobic isopropyl substituent at the 8-position. nih.govresearchgate.netresearchgate.net

These compounds are synthesized as dimeric structures, where two 8-isopropyl-isoquinolinium units are connected by a linker. nih.govresearchgate.net The linkers can be flexible alkyl chains (e.g., propyl, butyl, pentyl) or more rigid structures like m- or p-xylyl groups. nih.gov The synthesis starts from the appropriate 8-isopropyl-isoquinoline scaffold, which is then quaternized and linked to form the final dimeric molecules. nih.govresearchgate.netacs.org Reduction of these symmetrical bis-isoquinolinium derivatives with sodium borohydride typically yields a mixture of three 1,2,3,4-tetrahydroisoquinoline (B50084) stereoisomers. researchgate.netresearchgate.net

Laudanosine Dimers

Laudanosine dimers, where two laudanosine units are chemically linked, have been synthesized to explore novel chemical space. mdpi.comuow.edu.au One approach involves linking two laudanosine units at the C-2′ position via linkers of varying length and saturation, such as two or three-carbon alkanes, alkenes, or alkynes. uow.edu.au

Another synthetic strategy employs transition-metal-catalyzed cross-coupling reactions. mdpi.com A macrocyclic laudanosine dimer was synthesized via an intramolecular Heck reaction. mdpi.com An Ullman coupling reaction has also been used to link (S)-6′-bromolaudanosine with another aporphine (B1220529) unit, (S)-N-methyllaurotetanine, to produce the dimeric alkaloid thalicarpine. mdpi.com

Chirality and Enantiomeric Separation

Laudanosine possesses a stereogenic center at the C-1 position of the tetrahydroisoquinoline skeleton, meaning it exists as a pair of enantiomers, (R)- and (S)-laudanosine. mdpi.comnih.gov The distinct biological effects of each enantiomer make their separation and analysis crucial. mdpi.comresearchgate.net

Significant research has been dedicated to the enantiomeric separation of laudanosine and its derivatives using chromatographic and electrophoretic techniques. mdpi.comlsu.eduresearchgate.net Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are the primary methods employed. mdpi.comresearchgate.net

In capillary electrophoresis, various chiral selectors are added to the buffer to achieve separation. Anionic cyclodextrins have proven to be particularly effective for laudanosine and its analogues. mdpi.comresearchgate.net For instance, sulfated-γ-CyD (S-γ-CyD) provided a high resolution for laudanosine enantiomers. mdpi.comresearchgate.net Other effective selectors include sugammadex (B611050) (SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), and heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS). mdpi.com Polymeric chiral surfactants, such as those based on amino acids, have also been successfully used as pseudostationary phases in electrokinetic chromatography for separating laudanosine enantiomers. lsu.edu

For HPLC, chiral stationary phases (CSPs) are used. Polysaccharide-based columns, particularly those with amylose (B160209) and cellulose (B213188) derivatives, have shown superior performance over cyclodextrin-based columns for separating laudanosine enantiomers. mdpi.comresearchgate.net For example, a Chiralpak AD column, which uses an amylose-based selector, was found to be highly effective. mdpi.com These semi-preparative HPLC methods allow for the isolation of the pure enantiomers, whose absolute configurations can then be confirmed by techniques like circular dichroism spectroscopy. mdpi.comresearchgate.net

Technique Chiral Selector / Stationary Phase Analytes Separated Key Finding Reference
Capillary Electrophoresis (CE) Anionic Cyclodextrins (e.g., S-γ-CyD, SGX, HDAS)Laudanosine, 6′-Bromo-laudanosine, N-Propyl-norlaudanosineAnionic cyclodextrins are highly effective, achieving baseline separation for all tested analytes. mdpi.comresearchgate.net
Electrokinetic Chromatography (EKC) Polymeric amino acid-based surfactants (e.g., Poly SULL)LaudanosinePolymeric surfactants provide good chiral selectivity, with dipeptide-based polymers often performing better than single amino acid ones. lsu.edu
High-Performance Liquid Chromatography (HPLC) Polysaccharide-based CSPs (e.g., Chiralpak AD)Laudanosine and its derivativesPolysaccharide-based columns are generally more effective than cyclodextrin-based ones for these compounds. mdpi.comresearchgate.net

Significance of Chiral Centers in the Tetrahydroisoquinoline Skeleton

The tetrahydroisoquinoline skeleton, the core structure of laudanosine, possesses at least one chiral center, which imparts chirality to the molecule. mdpi.comresearchgate.net This stereochemical feature is of paramount significance because the different enantiomers of a chiral compound can exhibit markedly different biological and pharmacological activities. mdpi.com The spatial arrangement of substituents around the chiral center(s) dictates how the molecule interacts with chiral biological targets such as receptors and enzymes. nih.gov

For many compounds containing a tetrahydroisoquinoline framework, the therapeutic or primary pharmacological activity is often attributed to a single enantiomer. mdpi.com For example, the antidepressant activity of nomifensine (B1679830) and diclofensine, which share a similar core structure, is primarily due to the (S)-enantiomer. mdpi.com This enantioselectivity highlights the critical need for effective chiral separation and analysis techniques to isolate and characterize the individual enantiomers of laudanosine and its derivatives. mdpi.com Understanding the stereochemistry is essential for elucidating their mechanisms of action and for the development of stereochemically pure therapeutic agents. mdpi.comresearchgate.net The presence of a chiral center in laudanosine, as opposed to the achiral nature of the structurally related papaverine (B1678415), is a key determinant of its distinct biological properties. nih.gov

Chiral Recognition Mechanisms

The separation and analysis of laudanosine enantiomers rely on chiral recognition, a process where a chiral selector interacts differently with each enantiomer, leading to their differentiation. Various analytical techniques have been developed to achieve this, primarily focusing on creating a transient diastereomeric complex between the chiral selector and the individual enantiomers of laudanosine.

Cyclodextrin-Mediated Capillary Electrophoresis

Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of laudanosine, with cyclodextrins (CDs) being widely used as chiral selectors. mdpi.comdntb.gov.ua The principle of CD-mediated chiral separation lies in the formation of transient inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules. researchgate.net The differing stability of these diastereomeric complexes leads to different electrophoretic mobilities, enabling their separation. nih.gov

In the case of laudanosine, anionic cyclodextrins have proven to be particularly effective chiral selectors in CE. mdpi.comnih.gov A comprehensive screening of over twenty different cyclodextrins revealed that sulfated-γ-CyD (S-γ-CyD) provided a high-resolution separation for laudanosine, with a resolution value (Rs) of 10.5. mdpi.comnih.gov Other highly effective anionic cyclodextrins include sugammadex (SGX), heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS), heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS), and octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS). mdpi.comnih.gov These selectors have demonstrated excellent enantioseparation for laudanosine and its derivatives. mdpi.comnih.gov The mechanism of chiral recognition primarily involves the inclusion of a part of the laudanosine molecule, such as an aromatic ring, into the hydrophobic cavity of the cyclodextrin, supplemented by secondary interactions like hydrogen bonding and ionic interactions at the rim of the CD cavity. researchgate.net

Cyclodextrin Selector Resolution (Rs) for Laudanosine Reference
Sulfated-γ-CyD (S-γ-CyD)10.5 mdpi.comnih.gov
Sugammadex (SGX)Excellent Enantioseparation mdpi.comnih.gov
HDASExcellent Enantioseparation mdpi.comnih.gov
HDMSExcellent Enantioseparation mdpi.comnih.gov
ODMSExcellent Enantioseparation mdpi.comnih.gov
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the enantiomeric separation of laudanosine. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers as they pass through the column, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the chiral resolution of laudanosine. mdpi.comphenomenex.com These CSPs offer broad chiral recognition capabilities due to the numerous chiral centers within the polysaccharide structure, which are often derivatized with polar aromatic groups to enhance selectivity. phenomenex.com For example, a Chiralpak IB column, which is an immobilized polysaccharide-based CSP, has been successfully used for the separation of laudanosine enantiomers. hplc.eu The choice of mobile phase is crucial for achieving optimal separation. hplc.eu For instance, a mobile phase consisting of methyl tert-butyl ether (MtBE), ethanol (B145695) (EtOH), and diethylamine (B46881) (EDA) in a ratio of 95:5:0.1 (v/v/v) has been shown to provide good separation of laudanosine on a Chiralpak IB column. hplc.eu The use of immobilized CSPs offers the advantage of compatibility with a wider range of solvents, which can be beneficial for method development. phenomenex.com

Semi-preparative HPLC methods using amylose and cellulose-based columns have been optimized for the isolation of laudanosine enantiomers, allowing for the determination of their purity and configuration. mdpi.comnih.gov

Chiral Stationary Phase Mobile Phase Example Detection Reference
Chiralpak IB (immobilized polysaccharide)MtBE/EtOH/EDA (95:5:0.1)UV at 270 nm hplc.eu
Amylose and Cellulose-based columnsOptimized for semi-preparative isolation- mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level insights into the mechanisms of chiral recognition. mdpi.com While standard NMR is not inherently a chiral method, it can be used in conjunction with chiral selectors or in advanced setups to study enantioselective interactions.

For laudanosine, 1H and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments have been instrumental in elucidating the structure of the inclusion complexes formed between laudanosine enantiomers and cyclodextrin chiral selectors, such as sugammadex (SGX). mdpi.comnih.gov These studies have confirmed enantiomer differentiation by SGX and revealed that the predominant interaction involves the immersion of ring C of the laudanosine molecule into the cyclodextrin cavity. mdpi.com

Furthermore, directly coupled HPLC-NMR spectroscopy has been demonstrated as a powerful technique for the identification of structural and enantiomeric isomers. capes.gov.br In this approach, the enantiomers are first separated by a chiral HPLC column, and the eluent is then directed into an NMR spectrometer for analysis. capes.gov.br This has been successfully applied to atracurium besylate, a molecule containing the same tetrahydroisoquinoline structural unit as laudanosine, to identify enantiomeric pairs and distinguish key configurational features. capes.gov.br High-field NMR, such as 750-MHz 1H NMR, provides the necessary resolution to distinguish the subtle differences in the NMR spectra of the diastereomeric complexes. capes.gov.br


Analytical Methodologies for Laudanosine

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analytical determination of laudanosine (B1674548). These methods offer the necessary selectivity and sensitivity to measure laudanosine, often in the presence of its parent drug, atracurium (B1203153), and other metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

HPLC coupled with an ultraviolet (UV) detector is a common method for the analysis of laudanosine. The quantification of atracurium besylate and its primary degradation product, laudanosine, has been achieved using UV detection at a wavelength of 280 nm. davidpublisher.comfue.edu.egresearchgate.net In one method, separation was performed on a C18 column with a mobile phase consisting of a mixture of 0.075 M potassium dihydrogen phosphate (B84403), methanol, and acetonitrile (B52724) (50:30:20, by volume), adjusted to a pH of 3.1. davidpublisher.comfue.edu.eg This method demonstrated linearity for atracurium besylate over a concentration range of 1-8 µg/mL. davidpublisher.comfue.edu.eg Another study utilized an Agilent H12 C18 column with a mobile phase of diammonium hydrogen phosphate buffer (pH 8; 0.04M) and acetonitrile (50:50; v/v) at a flow rate of 1 mL/min, with UV detection at 210 nm. researchgate.net The limit of quantification and detection for this method were reported as 11.1 and 3.66 μg/mL, respectively. researchgate.net

Table 1: HPLC-UV Methods for Laudanosine Analysis

ParameterMethod 1Method 2
ColumnC18 (150 mm × 4.5 mm, 5 µm)Agilent H12 C18
Mobile Phase0.075 M KH2PO4:Methanol:Acetonitrile (50:30:20), pH 3.10.04M Diammonium hydrogen phosphate:Acetonitrile (50:50), pH 8
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength280 nm210 nm
Linearity (Atracurium)1-8 µg/mLNot Specified
Limit of QuantificationNot Specified for Laudanosine11.1 µg/mL
Limit of DetectionNot Specified for Laudanosine3.66 µg/mL

Fluorometric detection offers enhanced sensitivity and selectivity for the analysis of fluorescent compounds like laudanosine. measurlabs.comshim-pol.pl HPLC methods with fluorometric detection have been developed for the simultaneous determination of atracurium and laudanosine in plasma. nih.govnih.gov One such method uses excitation and emission wavelengths of 240 nm and 320 nm, respectively. researchgate.netnih.gov In a study analyzing dog plasma, separation was achieved on an Agilent Eclipse Plus C18 column with a mobile phase of 0.03 mol/L dipotassium (B57713) hydrogen phosphate and acetonitrile (72:28, v/v). nih.gov This method showed a linear concentration range of 25-6000 µg/L for laudanosine, with a limit of detection of 1 µg/L. nih.gov Another method for human plasma reported a linear range of 40 to 2000 ng/ml for both atracurium and laudanosine, with a quantification limit of 40 ng/ml. researchgate.net

An HPLC assay for cisatracurium (B1209417) and its metabolites, including laudanosine, in human urine also utilized fluorescence detection. tandfonline.comresearchgate.net This assay had a lower limit of quantitation of 10 ng/mL for laudanosine. tandfonline.comresearchgate.net

Table 2: HPLC-Fluorometric Detection Methods for Laudanosine Analysis

ParameterMethod 1 (Dog Plasma)Method 2 (Human Plasma)Method 3 (Human Urine)
Excitation Wavelength240 nm240 nmNot Specified
Emission Wavelength320 nm320 nmNot Specified
Linear Range25 - 6000 µg/L40 - 2000 ng/mL10 - 1000 ng/mL
Limit of Detection1 µg/LNot SpecifiedNot Specified
Limit of QuantificationNot Specified40 ng/mL10 ng/mL

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of sensitivity and specificity for the quantification of laudanosine in biological fluids. researchgate.netpsu.edunih.gov A method was developed for the simultaneous determination of atracurium and laudanosine in post-mortem specimens using an ion trap mass spectrometer. researchgate.netnih.gov This method was validated in blood and tissues with a limit of quantification of 1 ng/mL in blood and 5 ng/g in tissues. nih.gov Another LC-MS/MS method for the analysis of several neuromuscular blocking agents, including laudanosine, in biological fluids reported a limit of quantitation of 2.5 µg/L in serum. researchgate.netpsu.edunih.gov An ultra-performance liquid chromatography–MS–MS (UPLC-MS/MS) method was developed with a calibration range of 2.5–500 ng/mL for laudanosine. oup.comresearchgate.net

Table 3: LC-MS/MS Methods for Laudanosine Analysis

ParameterMethod 1 (Post-mortem)Method 2 (Serum)Method 3 (UPLC-MS/MS)
MatrixBlood, TissuesSerumNot Specified
Limit of Quantification1 ng/mL (blood), 5 ng/g (tissues)2.5 µg/L2.5 ng/mL
Calibration Range1-2000 ng/mL (blood), 5-5000 ng/g (tissues)LOQ - 2000 µg/L2.5 - 500 ng/mL

Phase-Optimized Liquid Chromatography (POPLC) is an advanced HPLC technique that allows for the optimization of the stationary phase to achieve better separations. researchgate.netnih.govnih.gov This method has been applied to the analysis of drugs in autopsy material, where a short operation time and sufficient separation were achieved through column, eluent, and gradient optimization. researchgate.netresearchgate.net While specific details on the POPLC method for laudanosine are limited, its application in complex matrices suggests its utility for challenging separations. researchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of atracurium and laudanosine. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Several RP-HPLC methods have been developed for the simultaneous determination of atracurium and its degradation product, laudanosine. davidpublisher.comfue.edu.eg One method utilized a C18 column with a mobile phase of 0.075 M potassium dihydrogen phosphate, methanol, and acetonitrile (50:30:20, by volume) at pH 3.1, which effectively separated laudanosine from atracurium with retention times of 2.34 min and 19.33 min, respectively. davidpublisher.com Another RP-HPLC method for analyzing atracurium besylate formulations used a gradient elution with an acetonitrile/0.1 M phosphate buffer mobile phase on an octadecyl silica (B1680970) (ODS) column. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. thermofisher.comwikipedia.org This technique is particularly useful for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of laudanosine, which is a metabolite of the neuromuscular blocking agent atracurium, GC-MS is employed for its detection and characterization, often in biological samples like urine. researchgate.netnih.gov

The process begins in the gas chromatograph, where the sample is vaporized and separated into its components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer to be ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification. nih.gov For a compound like laudanosine, which has limited volatility, a derivatization step is often necessary to make it suitable for GC analysis. researchgate.net This involves chemically modifying the molecule, for example, by creating trimethylsilyl (B98337) (TMS) or other derivatives, to increase its volatility. researchgate.net

Research has shown the successful use of GC-MS to identify laudanosine and its metabolites in urine samples. researchgate.net In forensic toxicology, GC-MS has been instrumental in identifying laudanosine in post-mortem blood and urine, confirming the administration of atracurium during emergency medical procedures. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate charged molecules based on their size and charge. nih.govmdpi.com It is recognized for its high efficiency, speed, and minimal consumption of samples and reagents. nih.govmdpi.com This makes it a valuable tool for the analysis of pharmaceutical compounds, including laudanosine and its parent drug, atracurium. nih.govnih.gov

In CE, a sample is introduced into a narrow capillary filled with a conductive electrolyte solution. When a high voltage is applied, ions migrate through the capillary at different speeds, allowing for their separation. mdpi.com For the analysis of laudanosine, which is a basic compound, various chiral selectors, such as cyclodextrins, can be added to the electrolyte to achieve enantioseparation—the separation of its stereoisomers. mdpi.comresearcher.life

Studies have demonstrated the effectiveness of CE for the simultaneous analysis of cisatracurium besylate and its degradation products, including laudanosine. nih.govbiocrick.com One validated method reported a total analysis time of 15 minutes, with a detection limit for laudanosine of 32.0 ng/mL. nih.govbiocrick.com Another study successfully used CE to resolve the three main stereoisomers of atracurium and to identify laudanosine as a major degradation product in commercial formulations. nih.gov Research has also explored various cyclodextrins as chiral selectors, with some achieving excellent separation of laudanosine enantiomers. mdpi.comresearcher.life

Table 1: Performance of a Validated Capillary Electrophoresis Method for Laudanosine Analysis nih.govbiocrick.com

ParameterValue for Laudanosine
Linearity Range0.04–8.00 µg/mL
Correlation Coefficient (r)0.998
Limit of Detection (LOD)32.0 ng/mL
Intraday RSD<3.0%
Interday RSD<8.0%
Total Analysis Time15 min

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of compounds like laudanosine. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed structural information.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. uni-regensburg.deresearchgate.net Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the laudanosine molecule, respectively. researchgate.netresearchgate.net The chemical shifts and coupling patterns in the NMR spectrum allow for the assignment of each atom to its position in the molecular framework. uni-regensburg.de For instance, studies have used ¹H NMR to characterize laudanosine and its derivatives, noting specific signals for the methoxy (B1213986) groups and the protons of the tetrahydroisoquinoline core. uni-regensburg.de The structures of synthesized laudanosine and related compounds are routinely confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass of a molecule with extremely high accuracy. mdpi.comchromatographyonline.com This precision allows for the determination of a compound's elemental composition from its exact mass, a key step in its identification. mdpi.com For laudanosine, HRMS can confirm its molecular formula, C₂₁H₂₇NO₄. nih.gov Unlike low-resolution mass spectrometry, which measures nominal mass, HRMS can differentiate between molecules that have the same nominal mass but different chemical formulas (isobars). chromatographyonline.com This capability is crucial for definitively identifying compounds in complex mixtures, such as biological or environmental samples. csic.esresearchgate.net HRMS, often coupled with liquid chromatography (LC-HRMS), is increasingly used in toxicology and for screening natural toxins in water. mdpi.comcsic.es

Infrared Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. uni-regensburg.deresearchgate.net The IR spectrum of laudanosine shows characteristic absorption bands corresponding to its specific chemical bonds. uni-regensburg.deresearchgate.net For example, the structures of synthesized tetrahydroisoquinolines, including laudanosine precursors, have been confirmed by identifying characteristic peaks in their IR and NMR spectra. researchgate.net The technique is also used alongside other spectroscopic methods, like NMR and mass spectrometry, to fully characterize newly synthesized analogues of laudanosine. nih.gov

Applications in Pharmaceutical Impurity Analysis

Laudanosine is a known metabolite and degradation product of the neuromuscular blocking agents atracurium and cisatracurium. researchgate.netnih.gov Therefore, its detection and quantification are critical aspects of quality control for these pharmaceutical products. nih.govnih.gov The stability of atracurium besylate injections is a concern, as the drug can degrade to form laudanosine and other related compounds. nih.gov

Analytical methods are essential for impurity profiling and ensuring that the levels of laudanosine remain within acceptable limits. nih.govnih.gov Liquid chromatography (LC) is a primary technique used for this purpose. nih.govnih.gov For example, an LC method using a charged aerosol detector (CAD) was developed to determine atracurium, cisatracurium, and their impurities, including laudanosine, with a limit of quantitation for laudanosine of 1 µg/mL. nih.gov Similarly, ultra-high-performance liquid chromatography (UPLC) methods have been developed for rapid degradation profiling of atracurium besylate, allowing for the separation of laudanosine from the active isomers in under 8 minutes. nih.gov Capillary electrophoresis has also proven effective in identifying laudanosine in commercial atracurium formulations, noting that its concentration can increase significantly even during refrigerated storage. nih.gov

Pharmaceutical Analytical Impurity (PAI) Reference Standard

(R)-Laudanosine is available as a Pharmaceutical Analytical Impurity (PAI) from the United States Pharmacopeia (USP). sigmaaldrich.comusp.orglabmix24.com This reference standard is intended for use in analytical testing to detect, identify, and quantify pharmaceutical impurities. sigmaaldrich.com PAI reference standards are crucial for ensuring the quality and safety of medicines by providing a highly characterized material for comparison. sigmaaldrich.comlabmix24.com They are suitable for a range of applications in analytical research and development, including the validation of analytical methods and the identification of unknown impurities. sigmaaldrich.com The (R)-Laudanosine PAI is specifically associated with the drug substance Cisatracurium Besylate. sigmaaldrich.com It is supplied as a neat material and should be stored at 2-8°C. sigmaaldrich.com It's important to note that these PAI standards are for analytical and research use only and are not intended for administration to humans or animals. sigmaaldrich.com

Analytical Method Development and Validation

A variety of analytical methods have been developed and validated for the determination of laudanosine, often in conjunction with its parent compounds, atracurium and cisatracurium. oup.comresearchgate.netdavidpublisher.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. researchgate.netdavidpublisher.comnih.gov

One HPLC method utilized a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer, with UV detection. davidpublisher.com Another approach involved a single-step protein precipitation with acetonitrile followed by HPLC with UV detection. nih.gov For enhanced sensitivity and selectivity, especially in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are frequently used. oup.compsu.edunih.gov These methods often involve liquid-liquid extraction for sample preparation and employ an internal standard for accurate quantification. nih.gov

Validation of these methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). davidpublisher.com Key validation parameters include linearity, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). oup.comdavidpublisher.com For instance, one UPLC-MS/MS method for laudanosine and cisatracurium demonstrated a calibration range of 2.5–500 ng/mL for laudanosine, with biases below 12.3% and precision (expressed as coefficient of variation) under 13.3%. oup.com

Interactive Data Table: Validation Parameters for a UPLC-MS/MS Method for Laudanosine

Validation ParameterResult for Laudanosine
Calibration Range2.5–500 ng/mL
Bias< 12.3%
Intraday Precision (CV)< 13.3%
Interday Precision (CV)< 13.3%
Limit of Quantification (LOQ)2.5 ng/mL
Data sourced from a study on the forensic analysis of cisatracurium and laudanosine. oup.com

Quality Control Applications

In the pharmaceutical industry, robust analytical methods are essential for the quality control (QC) of drug substances and products. axios-research.com The analysis of laudanosine is a key aspect of the quality control of atracurium and cisatracurium formulations. researchgate.net HPLC and capillary electrophoresis are two of the techniques that have been utilized in QC laboratories for this purpose. researchgate.net

These methods are used to ensure that the amount of laudanosine, as an impurity, remains within acceptable limits throughout the manufacturing process and during the shelf-life of the product. The availability of a PAI reference standard for laudanosine is critical for these QC applications, as it allows for accurate identification and quantification. axios-research.com

Degradation Impurity Determination

Laudanosine is a known degradation product of atracurium and cisatracurium, formed through a process known as Hofmann elimination. researchgate.netoup.comnih.gov Therefore, analytical methods must be capable of separating and quantifying laudanosine in the presence of the active pharmaceutical ingredient and other potential degradation products. davidpublisher.com

Stability-indicating methods are specifically designed to quantify the drug substance in the presence of its degradation products, providing a measure of the drug's stability under various conditions. davidpublisher.com Both HPLC and Thin-Layer Chromatography (TLC)-densitometry methods have been developed and validated for the determination of atracurium in the presence of laudanosine. davidpublisher.com These methods are crucial for stress studies, where drug products are exposed to harsh conditions (e.g., heat, light, acid, base) to identify potential degradation products and establish degradation pathways. The use of a laudanosine PAI is beneficial in these studies to confirm the identity of this specific degradation impurity. sigmaaldrich.com

Relative Response Factor Determination

In chromatographic analysis, the Relative Response Factor (RRF) is used to quantify impurities when a reference standard for the impurity is not available in sufficient quantity for every analysis. The RRF is the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.

The determination of the RRF for laudanosine relative to its parent drug is an important application of the PAI reference standard. sigmaaldrich.com By accurately determining the RRF, QC laboratories can quantify the amount of laudanosine impurity in a sample using only the API reference standard, which is more readily available. This is a practical approach for routine quality control testing.

Identification of Unknown Impurities

During drug development and stability testing, unknown peaks may be observed in the chromatograms of drug substances and products. Identifying these unknown impurities is a critical step in ensuring drug safety. sigmaaldrich.com

Analytical techniques such as mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), are powerful tools for the structural elucidation of unknown compounds. nih.govnih.gov In the context of atracurium and cisatracurium, if an unknown impurity is detected, its chromatographic and spectral data can be compared to that of the laudanosine reference standard. sigmaaldrich.comnih.gov This comparison can quickly confirm or rule out the identity of the unknown peak as laudanosine. For example, in one case, an unidentified compound in toxicology tests was confirmed to be laudanosine by comparing its mass spectral, gas chromatographic, and thin-layer chromatographic data with that of a commercial standard. nih.gov Furthermore, advanced techniques like time-of-flight mass spectrometry (TOF-MS) have been used to identify other impurities in atracurium and cisatracurium preparations. nih.gov

Structure Activity Relationship Sar Studies of Laudanosine and Analogues

Structure-Activity Relationship (SAR) for SK Channel Blockade

Laudanosine (B1674548) and its derivatives have been identified as blockers of SK channels, which are crucial in regulating neuronal excitability. nih.govtandfonline.com The afterhyperpolarization (AHP) that follows an action potential is mediated by these channels. nih.gov Understanding the structural requirements for this blockade is essential for designing more potent and selective inhibitors.

Importance of Charged Nitrogen Group

A critical feature for the affinity of laudanosine analogues towards SK channels is the presence of a charged nitrogen group. nih.govresearchgate.net Quaternary ammonium (B1175870) derivatives consistently show higher affinity compared to their tertiary amine counterparts. acs.org This suggests that the positive charge on the nitrogen atom is a key pharmacophoric element for binding to the SK channel. nih.govzhangqiaokeyan.com For instance, N-methyl-laudanosine (NML) demonstrates a significant and reversible blockade of the apamin-sensitive AHP in dopaminergic neurons, highlighting the importance of the quaternized nitrogen. nih.gov

Role of 1-(3,4-dimethoxybenzyl) Moiety

The 1-(3,4-dimethoxybenzyl) moiety is another crucial structural component for the SK channel blocking activity of laudanosine analogues. nih.govresearchgate.net Studies have shown that simplified structures lacking this moiety, such as certain tetrahydroisoquinoline derivatives, exhibit no significant activity. nih.gov The presence of this benzyl (B1604629) group appears to be a determining factor for the interaction with the channel. For example, a compound with this moiety demonstrated a significantly higher blockade of the AHP compared to a similar compound without it. nih.gov More favorable C-1 position substituents include a 3,4-dimethoxybenzyl or a 2-naphthylmethyl moiety over a 3,4-dimethoxyphenethyl group, while smaller groups like propyl or isobutyl are unfavorable. acs.org

Influence of Substitutions at C-1, C-6, and C-7

Modifications at the C-1, C-6, and C-7 positions of the laudanosine scaffold have been explored to delineate the pharmacophore. nih.gov Simplified tetrahydroisoquinoline derivatives with a hydrogen or methyl group at C-1 showed no significant activity, reinforcing the importance of a larger substituent at this position. nih.gov Regarding the methoxy (B1213986) groups at C-6 and C-7, analogues with 6,7-dimethoxy substitution possess a higher affinity than those with 6,8- and 7,8-dimethoxy isomers. acs.org

Hydrophobic Moieties at Position 8 of Isoquinoline (B145761) Ring

Research has indicated that the 6,7-dimethoxy group can be effectively replaced by a hydrophobic moiety at position 8 of the isoquinoline ring. nih.govresearchgate.net Specifically, a bulky alkyl substituent like an isopropyl group at the C-8 position of the tetrahydroisoquinoline ring leads to a distinct increase in affinity for apamin-sensitive binding sites. researchgate.netnih.gov This suggests that a hydrophobic pocket exists in the binding site of the SK channel that can accommodate such groups. Bis-(8-isopropyl-isoquinolinium) derivatives have been synthesized and tested, showing affinity for SK2 and SK3 channels. nih.govresearchgate.net In contrast, the presence of an electron-withdrawing group at the C-5 and C-8 positions is not favorable for the affinity of N-methyl-laudanosine-related drugs. nih.govacs.org

Symmetrical Configuration of Interaction Site

An interesting observation from SAR studies is the similar activity of both enantiomers of N-methyl-laudanosine. nih.govresearchgate.net This finding suggests that the interaction site on the SK channel may possess a symmetrical configuration, accommodating both stereoisomers equally well. nih.govresearchgate.net

SAR for Multidrug Resistance (MDR) Properties

In addition to their effects on SK channels, laudanosine and its synthetic analogues have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells. researchgate.net MDR is a significant obstacle in cancer chemotherapy, often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). Some isoquinoline alkaloids have demonstrated the ability to reverse P-gp-mediated MDR. theses.cz

Synthetic analogues of laudanosine, such as N-propyl-norlaudanosine and 6′-bromo-laudanosine, have been studied for their potential anticancer properties in the context of MDR. researchgate.net The tetrahydroisoquinoline skeleton is a recognized pharmacologically important core structure in this regard. researchgate.net While detailed SAR studies specifically for the MDR properties of a wide range of laudanosine analogues are less extensive than those for SK channel blockade, the initial findings with derivatives like 6′-bromo-laudanosine point to the potential for modulating this activity through structural modifications. researchgate.netmdpi.com

SAR for Alpha-Amylase Inhibition

Research into the structure-activity relationship (SAR) of laudanosine concerning the inhibition of alpha-amylase, a key enzyme in carbohydrate digestion, has been explored primarily through computational methods. These studies aim to understand how the chemical structure of laudanosine and its analogues influences their potential to bind to and inhibit this enzyme.

Detailed Research Findings

In silico molecular docking studies have been conducted to investigate the inhibitory effects of laudanosine on alpha-amylase. up.ac.zapnrjournal.com These computational analyses predict the binding affinity and interaction between a ligand (in this case, laudanosine) and a target protein (alpha-amylase).

A significant study designed to explore the alpha-amylase inhibitory potential of laudanosine and the related benzylisoquinoline alkaloid, papaverine (B1678415), concluded that laudanosine demonstrates a very low binding affinity for the alpha-amylase enzyme. up.ac.zapnrjournal.com The molecular docking analysis suggested that laudanosine forms a less stable complex with the enzyme. up.ac.zapnrjournal.com In contrast, papaverine was found to have a significantly better binding affinity and to form a more stable complex with alpha-amylase. up.ac.zapnrjournal.com

The study utilized the crystal structure of alpha-amylase (PDB ID: 3BAX) for the docking investigations. up.ac.za The binding affinity of a native ligand with this enzyme was found to be -5.7 kcal/mol. up.ac.za Papaverine exhibited a binding affinity of -5.4 kcal/mol, indicating a strong potential for interaction. up.ac.za While a specific binding affinity value for laudanosine was not reported in the primary literature, the research consistently described it as having "very less binding affinity" compared to papaverine. up.ac.zapnrjournal.compnrjournal.com The interactions of laudanosine with the enzyme were characterized as both electrostatic and hydrophobic, involving amino acid residues such as Glu233, Tyr62, Ala198, and His305. pnrjournal.com

These findings suggest that the specific structural features of laudanosine are not conducive to effective binding and inhibition of the alpha-amylase active site when compared to structurally similar compounds like papaverine. up.ac.za Further in vitro and in vivo studies are needed to corroborate these in silico predictions. up.ac.zapnrjournal.com

Interactive Data Table: Binding Affinities with Alpha-Amylase

Below is a sortable and searchable data table summarizing the binding affinities of laudanosine's analogue, papaverine, and a native ligand with the alpha-amylase enzyme as determined by molecular docking studies.

In Vivo and in Vitro Research Models

Animal Models in Laudanosine (B1674548) Research

Animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic properties of laudanosine. These studies have provided valuable insights into its effects on the central nervous system (CNS) and cardiovascular system.

Studies in Mice and Rats

Research in rodent models has primarily focused on the neurological effects of laudanosine.

Neurological Effects: In both mice and rats, intravenous administration of laudanosine has been shown to induce convulsions and hind limb extensions. nih.govresearchgate.net Pre-treatment with diazepam was found to prevent these effects. nih.gov

Cellular Mechanisms: Studies on rat brain synaptosomal plasma membranes suggest that laudanosine may affect nerve cell function by perturbing the membrane lipid structure, which in turn leads to dysfunction of membrane-bound enzymes such as Na+/K+-stimulated ATPase. nih.gov

Hepatotoxicity Assessment: In an isolated, perfused rat liver model, even at extremely high concentrations, laudanosine did not produce any biochemical or histological signs of liver cell damage, as measured by the release of lactate (B86563) dehydrogenase (LDH) or aspartate aminotransferase (AST). nih.gov

Table 1: Summary of Laudanosine Research Findings in Mice and Rats

Model System Key Findings Research Focus
Mice and Rats (In Vivo) Induced convulsions and hind limb extensions. nih.govresearchgate.net Neurological Effects
Rat Brain Synaptosomes (In Vitro) Perturbed membrane lipid structure and enzyme dysfunction. nih.gov Cellular Mechanisms

Studies in Dogs

Dogs have been used to study the cardiovascular, neurological, and pharmacokinetic properties of laudanosine.

Cardiovascular and Neurological Effects: In anesthetized dogs, plasma concentrations of laudanosine greater than 6 μg/ml were associated with hypotension and bradycardia. nih.govresearchgate.net Epileptic EEG spiking was observed at concentrations above 10 μg/ml, and prolonged seizures occurred at concentrations exceeding 17 μg/ml. nih.govresearchgate.net In conscious dogs, plasma concentrations around 1.2 μg/ml did not result in behavioral disturbances. nih.gov

Pharmacokinetics: Following intravenous administration in anesthetized dogs, laudanosine was found to cross into the cerebrospinal fluid (CSF), with concentrations reaching 36-87% of corresponding plasma concentrations within 5-10 minutes. nih.gov The elimination half-life from plasma was determined to be approximately 113 minutes. nih.gov Unchanged laudanosine was detected in urine and bile. nih.gov

Table 2: Laudanosine Effects at Different Plasma Concentrations in Anesthetized Dogs

Plasma Concentration Observed Effect
> 6 μg/ml Hypotension and bradycardia nih.govresearchgate.net
> 10 μg/ml Epileptic EEG spiking nih.govresearchgate.net

Studies in Rabbits

Investigations in rabbits have explored the effects of laudanosine on anesthetic requirements and its potential to induce seizure activity in the presence of an epileptogenic focus.

Anesthetic Interaction: In rabbits anesthetized with halothane (B1672932), laudanosine was found to increase the minimum alveolar concentration (MAC) of the anesthetic. nih.gov At steady-state plasma concentrations of 457 ng/ml and 873 ng/ml, laudanosine increased the MAC of halothane by 23% and 30%, respectively. nih.gov

Epileptogenic Potential: In a study where an epileptogenic focus was induced in rabbits, laudanosine infusion did not significantly increase the incidence of spike and burst EEG activity compared to a control group, even at mean plasma concentrations as high as 0.8 μg/ml. oup.com

Table 3: Effect of Laudanosine on Halothane MAC in Rabbits

Mean Steady State Plasma Laudanosine Concentration Percentage Increase in Halothane MAC Statistical Significance
234 ng/ml Not significantly different from control P < 0.1 nih.gov
457 ng/ml 23% Significant nih.gov

Studies in Cats

A cat model was developed to simulate the accumulation of laudanosine in patients with non-functioning kidneys ("anephric" state).

Cardiovascular and CNS Effects: In this model, cardiovascular effects were observed only with high bolus administrations of laudanosine. nih.gov Importantly, EEG and power spectra analysis showed no evidence of epileptiform activity at any of the plasma concentrations achieved. nih.gov The study did confirm that laudanosine crosses the blood-brain barrier, as evidenced by its presence in the CSF. nih.gov

Studies in Pigs

Research in pigs has focused on the impact of liver function on laudanosine plasma concentrations.

Hepatic Function and Pharmacokinetics: During the anhepatic phase of orthotopic liver transplantation in pigs, plasma concentrations of laudanosine were found to be increased, while concentrations of the parent drug, atracurium (B1203153), were not. nih.gov This finding highlights the role of the liver in the clearance of laudanosine.

Human Studies and Clinical Relevance

In humans, laudanosine is formed from the breakdown of atracurium and cisatracurium (B1209417). nih.gov Clinical research has focused on its plasma concentrations in various patient populations and its potential clinical effects.

Plasma Concentrations: In surgical patients receiving atracurium infusions, plasma laudanosine concentrations were measured at 0.34 (SD 0.22) μg/ml at the end of surgery, with little tendency to accumulate during the operation. nih.gov

CNS Stimulation: A study suggested a modest CNS stimulation by laudanosine, as evidenced by a 20% higher arterial concentration of thiopentone required for awakening in patients who had received atracurium compared to those who received vecuronium. nih.gov However, this effect was considered too modest to be of clinical significance. nih.gov

Patient Populations: Patients with renal or hepatic failure have been shown to have higher plasma concentrations and a longer elimination half-life of laudanosine. nih.govresearchgate.net In patients undergoing liver transplantation, laudanosine concentrations are increased during all stages of the procedure. nih.gov It has also been noted that laudanosine can cross the placental barrier. nih.gov

Clinical Context: Except in cases of prolonged administration of atracurium, such as in intensive care units, the accumulation of laudanosine to levels associated with toxicity in animal models is considered unlikely in clinical practice. researchgate.netnih.gov The use of cisatracurium results in lower plasma concentrations of laudanosine compared to atracurium. nih.gov

Patients Undergoing Liver Transplantation

The pharmacokinetics of laudanosine are significantly altered in patients undergoing liver transplantation, a procedure characterized by distinct physiological stages: preanhepatic, anhepatic, and postanhepatic. Since the liver is the primary site of laudanosine elimination, its function during transplantation directly impacts laudanosine plasma concentrations. taylorandfrancis.com

Research has consistently shown that laudanosine concentrations increase during all three stages of liver transplantation in patients receiving atracurium infusions. researchgate.netcambridge.orgnih.gov In a study of 15 adult patients, laudanosine levels were observed to rise progressively through the preanhepatic, anhepatic, and postanhepatic phases. nih.gov Despite this increase, the measured levels were approximately one-tenth of the maximum values that have been reported in humans under other conditions. nih.gov Another study in a porcine model of orthotopic liver transplantation also demonstrated that plasma concentrations of laudanosine, but not atracurium, increased during the anhepatic phase. sonar.ch

Interestingly, when cisatracurium is used instead of atracurium, there are no significant differences in the peak plasma concentrations of laudanosine between liver transplant patients and a control group. cambridge.org This suggests that the choice of the parent neuromuscular blocking agent can influence the extent of laudanosine accumulation in this patient population.

Table 1: Laudanosine Plasma Concentrations During Liver Transplantation
Surgical StageMean Laudanosine Concentration (μg/mL)Standard Deviation (μg/mL)
Preanhepatic0.400.18
Anhepatic0.500.22
Postanhepatic0.430.16
This table summarizes the mean plasma concentrations of laudanosine observed during the different stages of liver transplantation in patients receiving atracurium. Data is based on a study of 15 adult patients. nih.gov

Patients with Renal Failure

Renal impairment significantly affects the elimination of laudanosine, leading to its accumulation in the plasma. wikipedia.org Studies have demonstrated that patients with renal failure exhibit higher plasma concentrations of laudanosine and a longer mean elimination half-life compared to individuals with normal renal function. researchgate.netcambridge.orgnih.govnih.gov This is because renal excretion plays a role in the clearance of laudanosine. taylorandfrancis.com

In a study involving critically ill patients in an intensive care unit (ITU), those with acute renal failure who received atracurium infusions showed a greater variation in plasma laudanosine concentrations, with the highest recorded value being 4300 ng/mL. nih.gov This was in contrast to patients with normal renal function, whose plasma laudanosine concentrations reached a plateau of approximately 1200 ng/mL. nih.gov The mean elimination half-life for laudanosine was significantly longer in patients with renal failure (1418 minutes) compared to those with normal renal function (375 minutes). nih.gov

Even in cases of fulminant hepatic failure accompanied by renal failure, laudanosine accumulation is observed. cambridge.org The use of cisatracurium results in lower plasma concentrations of laudanosine compared to atracurium in patients with renal failure, suggesting it may be a safer alternative in this population. cambridge.org

Table 2: Pharmacokinetic Parameters of Laudanosine in Critically Ill Patients With and Without Renal Failure
ParameterPatients with Normal Renal FunctionPatients with Renal FailureP-value
Mean Elimination Half-life (min)3751418<0.05
Volume of Distribution (Vd) (L/kg)2.404.52<0.01
This table compares key pharmacokinetic parameters of laudanosine in critically ill patients with and without renal failure, highlighting the impact of renal function on its elimination. nih.gov

Pregnant Patients and Transplacental Transfer

Research has confirmed that laudanosine can cross the placental barrier. researchgate.netcambridge.orgnih.gov In pregnant patients undergoing elective Caesarean section under general anesthesia, both laudanosine and its parent compound, atracurium, are detectable in umbilical venous and arterial blood. nih.gov

A study involving 22 healthy pregnant patients found that the mean transplacental transfer of laudanosine, represented by the ratio of umbilical venous to maternal venous blood concentrations, is approximately 14% of the maternal blood concentration. researchgate.netcambridge.orgnih.gov At the time of delivery, the mean umbilical venous concentration of laudanosine was 26 ng/mL, with a range of 6 to 60 ng/mL. nih.gov The ratio of umbilical venous to maternal venous concentration for laudanosine was found to be greater than that for atracurium and another metabolite, monoquaternary alcohol. nih.gov These findings indicate that while transplacental transfer occurs, the levels of laudanosine reaching the fetus are relatively low. nih.gov

Critically Ill Patients (e.g., ICU)

In critically ill patients, particularly those in the Intensive Care Unit (ICU) requiring long-term mechanical ventilation and neuromuscular blockade, the potential for laudanosine accumulation is a significant consideration. Prolonged infusions of atracurium in this patient population can lead to elevated plasma concentrations of laudanosine. researchgate.net

One case report detailed a 23-year-old woman with acute respiratory distress syndrome (ARDS), as well as hepatic and renal failure, who received a high-dose atracurium infusion for 38 days. nih.gov As expected, her laudanosine concentrations were increased, and the elimination half-life was prolonged to 617 minutes. nih.gov However, these levels remained below those associated with seizure activity in animal studies, and the patient's electroencephalogram (EEG) was normal. nih.gov

Another study in six ICU patients receiving prolonged atracurium infusions found that maximum plasma concentrations of laudanosine ranged from 1.9 to 5 μg/mL, with no evidence of cerebral excitation. semanticscholar.org In patients with ARDS receiving atracurium infusions, the elimination half-life of laudanosine was found to range from approximately 2 to 21 hours, with maximum plasma concentrations ranging from 0.86 to 16 mg/L. researchgate.net So long as renal and hepatic functions are normal, prolonged use of atracurium by infusion is not associated with excessive accumulation of laudanosine. researchgate.net

Elderly Patients

The aging process brings about physiological changes that can affect drug metabolism and excretion, and laudanosine is no exception. nationalacademies.org Pharmacokinetic studies comparing elderly patients (mean age 80.9 years) with younger patients (mean age 23.8 years) have revealed significant differences in the handling of laudanosine. nih.gov

In elderly patients, the elimination half-life of laudanosine was significantly longer (229.1 minutes vs. 173.1 minutes), and the clearance was significantly slower (4.85 mL/min/kg vs. 7.29 mL/min/kg) compared to the younger cohort. cambridge.orgnih.gov These age-related changes are attributed to the natural decline in liver and kidney function, which are the primary routes of laudanosine elimination. nih.gov There was, however, no significant difference in the volume of distribution for laudanosine between the two age groups. nih.gov

Table 3: Pharmacokinetic Parameters of Laudanosine in Elderly vs. Young Patients
ParameterElderly Patients (mean age 80.9 yr)Young Patients (mean age 23.8 yr)Significance
Elimination Half-life (T1/2β) (min)229.1173.1Significant
Clearance (mL/min/kg)4.857.29Significant
This table presents a comparison of the elimination half-life and clearance of laudanosine in elderly and young patient populations, illustrating the impact of age on its pharmacokinetics. nih.gov

Cellular and In Vitro Models

Xenopus laevis Oocytes for Receptor Studies

Xenopus laevis (South African clawed frog) oocytes are a widely used and effective in vitro model system for studying the function of ion channels and receptors. nih.govmdpi.com These large cells can be readily injected with foreign mRNA, leading to the expression of functional proteins on their cell membrane. This makes them an invaluable tool for characterizing the pharmacological properties of compounds like laudanosine on specific receptor subtypes. researchgate.net

Researchers have utilized Xenopus oocytes to investigate the interaction of laudanosine with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net In these studies, human nAChR subtypes, such as α4β2, α3β4, α3β4α5, and α7, are heterologously expressed in the oocytes. researchgate.net The application of laudanosine to these oocytes allows for the measurement of its effects on receptor function, typically through electrophysiological techniques like two-electrode voltage clamp. researchgate.net

These in vitro studies have demonstrated that laudanosine can inhibit the function of various nAChR subtypes in the micromolar range. researchgate.net This inhibitory effect is rapid and reversible. researchgate.net Such findings are crucial for understanding the potential molecular mechanisms underlying some of the observed physiological effects of laudanosine.

Rat Hemidiaphragm Preparation

The rat hemidiaphragm preparation is a classic in vitro model used to study neuromuscular transmission. Research utilizing this model has investigated the effects of laudanosine on muscle contractility in response to phrenic nerve stimulation.

In one study, the application of laudanosine at a concentration of 25 µM to the rat hemidiaphragm preparation demonstrated specific effects on different parameters of muscle contraction. The study aimed to determine if laudanosine, a metabolite, shared the neuromuscular-blocking effects of its parent compound, atracurium. The phrenic nerve was stimulated to elicit twitch responses, tetanic contractions, and post-tetanic twitch potentiation.

The findings indicated that laudanosine (25 µM) did not have a statistically significant effect on the indirectly elicited twitch tension or the post-tetanic twitch tension. portlandpress.com However, it did cause a significant reduction in the tetanic tension, suggesting a potential, albeit limited, activity at the neuromuscular junction under conditions of high-frequency stimulation. portlandpress.com At very high concentrations, laudanosine was observed to produce a tetanic fade. portlandpress.com In contrast, the parent compound atracurium (1 µM) significantly reduced all contractile responses, indicating a much more potent neuromuscular blockade. portlandpress.com

Table 1: Effect of Laudanosine on Neuromuscular Responses in Rat Hemidiaphragm Preparation
ParameterControlLaudanosine (25 µM)Significance
Twitch Tension (g)1.6 ± 0.1No significant effectn.s.
Tetanic Tension (g)5.2 ± 0.3Reducedp < 0.05
Post-Tetanic Twitch Tension (g)2.0 ± 0.1No significant effectn.s.
Post-Tetanic Potentiation (%)25 ± 3.1No significant effectn.s.

Data adapted from Wali, F. A., Suer, A. H., & Altinel, A. (1986). portlandpress.com

Rat Brain Synaptosomal Plasma Membrane Studies

Studies on rat brain synaptosomal plasma membranes (SPMs) have been employed to understand the neuroexcitatory effects of laudanosine at a subcellular level. This model allows for the investigation of how the compound interacts with neuronal membrane components and associated enzymes.

Research has shown that laudanosine can modulate the activity of SPM-bound enzymes, suggesting an interaction with the lipid-protein environment of the neuronal membrane. nih.gov The effect of laudanosine on Na+/K+-stimulated ATPase activity was found to be biphasic, with maximal enzyme stimulation occurring at a concentration of 10⁻⁸ M after 30 minutes of pre-incubation. nih.gov

Furthermore, laudanosine was found to affect the physical properties of the synaptosomal membrane. nih.gov Arrhenius plots of Na+/K+-stimulated ATPase activity showed a shift in the transition temperature from 23.0 ± 1.2 °C in control SPMs to 16.5 ± 0.9 °C in SPMs treated with 10⁻⁸ M laudanosine. nih.gov This suggests that laudanosine perturbs the membrane lipid structure. nih.gov Additionally, in the presence of 10⁻⁸ M laudanosine, the Hill coefficient for the allosteric inhibition of Na+/K+-stimulated ATPase by fluoride was significantly decreased from 1.99 ± 0.22 to 1.06 ± 0.11. nih.gov These findings suggest that laudanosine's effects on nerve cell function may be mediated through the perturbation of the membrane lipid structure, leading to dysfunction of membrane-bound enzymes. nih.gov

Table 2: Effect of Laudanosine on Rat Brain Synaptosomal Plasma Membrane Na+/K+-ATPase
ParameterControlLaudanosine (10⁻⁸ M)Significance
Transition Temperature (°C)23.0 ± 1.216.5 ± 0.9p < 0.01
Hill Coefficient (Fluoride Inhibition)1.99 ± 0.221.06 ± 0.11p < 0.001

Data from Trikkas, V., et al. (1998). nih.gov

Human Caco-2 Cells Monolayers Model for Intestinal Absorption

The human colon adenocarcinoma cell line, Caco-2, is a widely used in vitro model to predict the intestinal absorption of drugs and other compounds. nih.gov When cultured on semipermeable filters, these cells differentiate to form a monolayer that structurally and functionally resembles the intestinal epithelium. nih.gov

The permeability of laudanosine across Caco-2 cell monolayers has been studied to understand its potential for oral absorption. In one study, the apparent permeability coefficient (Papp) of laudanosine was determined for transport from the apical (AP) to the basolateral (BL) side and from the BL to the AP side. The Papp values were compared to those of propranolol, a high-permeability marker, and atenolol, a low-permeability marker.

The results showed that laudanosine is a compound with high permeability. The Papp value for laudanosine from the AP to BL side was (2.821 ± 0.050) x 10⁻⁵ cm/s, and from the BL to AP side was (2.646 ± 0.146) x 10⁻⁵ cm/s. nih.gov The ratio of Papp (AP to BL) to Papp (BL to AP) was 1.07, suggesting that an efflux transport mechanism is not significantly involved in its absorption in this model. nih.gov These findings indicate that laudanosine is well-absorbed across intestinal epithelial cells. nih.gov

Table 3: Permeability of Laudanosine Across Caco-2 Cell Monolayers
Direction of TransportApparent Permeability Coefficient (Papp) (cm/s)
Apical to Basolateral (AP -> BL)(2.821 ± 0.050) x 10⁻⁵
Basolateral to Apical (BL -> AP)(2.646 ± 0.146) x 10⁻⁵

Data from Ma, L., & Yang, X. W. (2008). nih.gov

HEK293 Cells for SK Channel Research

Human Embryonic Kidney 293 (HEK293) cells are a common cellular model used in pharmacological research, particularly for studying the function of ion channels. By transfecting these cells with the genes for specific ion channel subunits, researchers can investigate the effects of compounds on those channels in isolation.

While direct studies on laudanosine in this model are limited in the available literature, research on its N-methyl analog, methyl-laudanosine, provides insights into the potential interaction with small-conductance calcium-activated potassium (SK) channels. In whole-cell patch-clamp experiments on HEK293 cells transfected with different SK channel subtypes (SK1, SK2, and SK3), methyl-laudanosine was found to block all three subtypes with similar potency. nih.gov

The mean IC₅₀ values for methyl-laudanosine were 1.2 µM for SK1, 0.8 µM for SK2, and 1.8 µM for SK3 currents. nih.gov The study also showed that methyl-laudanosine produced a rapidly reversible blockade of SK channels. nih.gov These findings demonstrate that the laudanosine scaffold can interact with and block SK channels, which are important for regulating neuronal excitability. nih.gov

Table 4: Inhibitory Potency (IC₅₀) of Methyl-Laudanosine on SK Channel Subtypes in Transfected HEK293 Cells
SK Channel SubtypeMean IC₅₀ (µM)
SK11.2
SK20.8
SK31.8

Data from Scuvée-Moreau, J., et al. (2004). nih.gov

L6 Rat Skeletal Cells for Cytotoxicity Studies

The L6 rat skeletal muscle cell line is an established in vitro model for studying myotoxicity and cellular mechanisms in skeletal muscle. Despite the use of this cell line in various cytotoxicity assays for other compounds, a specific study investigating the cytotoxic effects of laudanosine on L6 rat skeletal cells could not be identified in the publicly available scientific literature.

Rat Midbrain Dopaminergic Neurones for Electrophysiological Recordings

Electrophysiological recordings from rat midbrain dopaminergic neurons are crucial for understanding how substances can affect the activity of these neurons, which are involved in motor control and reward pathways. While the N-methyl analog of laudanosine has been shown to block afterhyperpolarizations in these neurons, direct electrophysiological studies on the effects of laudanosine itself on rat midbrain dopaminergic neurons using techniques such as patch-clamp recordings were not found in the reviewed literature. nih.gov

Liver Cell Activity Studies

The potential for drug-induced liver injury is a critical aspect of toxicological assessment. In vitro models using liver cells or perfused liver preparations are valuable tools for these investigations.

The hepatotoxic potential of laudanosine has been examined using an isolated, perfused rat liver model. In this model, the biochemical and morphological changes in the liver were assessed after the administration of high concentrations of laudanosine. The study monitored the release of lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) as biochemical markers of liver cell damage.

The results of the study indicated that even at extremely high concentrations, laudanosine did not cause any detectable signs of liver cell damage. nih.gov There was no significant release of LDH or AST, and histological examination of the liver tissue revealed no morphological changes indicative of hepatotoxicity. nih.gov This suggests that laudanosine has a low potential for direct hepatotoxicity in this model. nih.gov

Future Directions and Research Gaps

Further Elucidation of Receptor Interactions (GABA, Opioid, Nicotinic Acetylcholine (B1216132) Receptors)

Laudanosine (B1674548) has been shown to interact with several key neurotransmitter receptor systems in the central nervous system, yet a more detailed understanding of these interactions is required. wikipedia.orgnih.gov Further research should focus on clarifying the precise mechanisms and functional consequences of these interactions.

GABA Receptors: Laudanosine exhibits an inhibitory effect on low-affinity GABA receptors, which may contribute to its proconvulsant activity. wikipedia.org However, it is nearly inactive at high-affinity GABA receptors. wikipedia.org Future studies should aim to characterize the binding kinetics and allosteric modulation at different GABA receptor subunit compositions to better understand its convulsant potential.

Opioid Receptors: Research has demonstrated that laudanosine competitively binds to multiple opioid receptor subtypes, including mu (μ), delta (δ), and kappa (κ). wikipedia.org This interaction has been linked to analgesic effects observed in animal models. wikipedia.org A deeper investigation into the downstream signaling pathways activated by laudanosine at these receptors is warranted to determine its potential as a lead compound for novel analgesics.

Nicotinic Acetylcholine Receptors (nAChRs): Laudanosine has a dual mode of action at neuronal nAChRs; it can act as both a competitive antagonist and an ion pore blocker. researchgate.net At low concentrations, it can also activate certain nAChR subtypes. researchgate.net The functional significance of these complex interactions, particularly in relation to the side effects observed with atracurium (B1203153) and cisatracurium (B1209417) administration, requires further exploration. researchgate.netresearchgate.nettaylorandfrancis.com

Table 1: Laudanosine Interaction with Neurotransmitter Receptors

Receptor Subtype Nature of Interaction Ki or IC50 Value Potential Functional Consequence Reference
Low-affinity GABA Inhibitory IC50 = 10 µM Proconvulsant activity wikipedia.org
High-affinity GABA Almost ineffective IC50 = 100 µM - wikipedia.org
μ1 Opioid Competitive Antagonist Ki = 2.7 µM Analgesia wikipedia.org
μ2 Opioid Competitive Antagonist Ki = 13 µM - wikipedia.org
δ Opioid Competitive Antagonist Ki = 5.5 µM - wikipedia.org
κ1 Opioid Competitive Antagonist Ki = 21 µM - wikipedia.org
κ3 Opioid Competitive Antagonist Ki = 24 µM - wikipedia.org
α4β2 nAChR Competitive Antagonist / Activator at low concentrations - Modulation of neurotransmission researchgate.net
α7 nAChR Competitive Antagonist - Modulation of neurotransmission researchgate.net
α3β4 nAChR Noncompetitive Antagonist / Activator at low concentrations - Modulation of neurotransmission researchgate.net

Investigation of Neurological Disabilities Related to Perinatal Injury, Hypoxia, and Ischemia

Preliminary research suggests a potential neuroprotective role for laudanosine in the context of perinatal brain injury resulting from hypoxia and ischemia. nih.gov This is hypothesized to be mediated through its activation of α4β2 nicotinic acetylcholine receptors at nanomolar concentrations, which may protect against the excitotoxic cascade initiated by overactivation of NMDA receptors. nih.gov This area represents a significant research opportunity. Future investigations should utilize in vitro and in vivo models of perinatal hypoxia-ischemia to:

Determine the effective concentration range for neuroprotection.

Elucidate the specific signaling pathways involved in laudanosine-mediated neuroprotection.

Assess the long-term neurological outcomes in animal models following laudanosine administration during a hypoxic-ischemic event.

Exploration of Potential Therapeutic Applications, particularly in Neurological Disorders

The known interactions of laudanosine with various neurotransmitter systems suggest that it or its derivatives could have therapeutic potential in a range of neurological disorders. nih.gov The analgesic properties mediated by opioid receptor interactions could be explored for the development of new pain management strategies. wikipedia.org Furthermore, its activity at nicotinic acetylcholine receptors could be relevant for conditions where cholinergic transmission is dysregulated. researchgate.netresearchgate.nettaylorandfrancis.com A systematic evaluation of laudanosine and structurally related compounds in animal models of various neurological disorders, such as chronic pain and neurodegenerative diseases, is a logical next step.

Development of Improved TDP2 Inhibitors

Currently, there is a significant research gap regarding the potential of laudanosine as a scaffold for the development of tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors. TDP2 is an enzyme involved in DNA repair, and its inhibition is a potential strategy to enhance the efficacy of certain anticancer drugs. While various chemical scaffolds are being investigated as TDP2 inhibitors, there is no published research to date that has explored laudanosine or other benzyltetrahydroisoquinoline alkaloids for this purpose. Future research could involve computational screening and in vitro assays to determine if laudanosine or its derivatives exhibit any inhibitory activity against TDP2.

Investigation of Laudanosine in Anticancer Properties (e.g., Multidrug Resistance)

The potential anticancer properties of laudanosine, including its ability to overcome multidrug resistance, remain largely unexplored. While the broader class of benzyltetrahydroisoquinoline alkaloids has been investigated for antiparasitic and other pharmacological activities, specific data on laudanosine's efficacy against cancer cells is lacking. nih.gov Some alkaloids are known to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. mdpi.com A critical area for future research would be to investigate whether laudanosine can modulate the activity of P-gp or other ATP-binding cassette (ABC) transporters. Such studies would involve in vitro assays using cancer cell lines that overexpress these transporters to assess laudanosine's potential to reverse chemotherapy resistance.

Comprehensive In Vitro and In Vivo Models for Alpha Amylase Inhibition

There is currently no scientific literature available that has investigated the effect of laudanosine on alpha-amylase activity. Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. However, some other isoquinoline (B145761) alkaloids, such as berberine, have been shown to inhibit alpha-amylase. researchgate.net This suggests a potential, though unexplored, avenue of research for laudanosine. Future studies should initiate with in vitro enzymatic assays to determine if laudanosine has any inhibitory effect on alpha-amylase. If promising activity is observed, further investigation using in vivo models of hyperglycemia would be warranted to assess its potential as an antidiabetic agent.

Impact on Catecholamine Release

Research has shown that laudanosine can enhance the stimulation-evoked release of noradrenaline from sympathetic axon terminals. nih.gov This effect on catecholamine release could have implications for the cardiovascular side effects observed with atracurium administration. To better understand the clinical relevance of this finding, further research is needed to:

Investigate the dose-response relationship of laudanosine-induced catecholamine release in vivo.

Determine the impact of this enhanced release on cardiovascular parameters such as heart rate and blood pressure under clinically relevant concentrations of laudanosine.

Explore the underlying mechanism, including the potential involvement of presynaptic receptors or direct effects on the release machinery.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying laudanosine in biological samples?

Methodological Answer:
Laudanosine can be quantified using high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS). For pharmacokinetic studies, plasma samples should be collected at timed intervals post-administration and processed with protein precipitation or solid-phase extraction to isolate the analyte. Calibration curves using spiked plasma samples (e.g., 10–1,000 ng/mL) are essential for validation. Pharmacokinetic parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) can be modeled using non-compartmental analysis (NCA) .

Example Data (Table):

MatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Rabbit PlasmaLC-MS/MS51085–92
Human SerumHPLC-UV205078–88

Advanced: How to resolve contradictions in laudanosine’s epileptogenic potential between animal models and clinical observations?

Methodological Answer:
Interspecies variability in laudanosine’s CNS effects necessitates comparative studies with controlled variables:

  • In vitro models: Assess GABA_A receptor binding affinity using radioligand assays (e.g., [³H]muscimol displacement in rat cortical membranes). Katz et al. (1994) found laudanosine ineffective at GABA_A receptors in rats, which may explain reduced seizure risk in humans .
  • In vivo models: Use EEG monitoring during prolonged laudanosine infusions in multiple species (e.g., dogs, cats, primates). While dogs exhibit seizures at plasma levels >17 µg/mL, cats show no activity even at 100 µg/mL . Clinical studies in critically ill humans (e.g., ICU patients on atracurium infusions) should correlate plasma laudanosine levels (up to 8.65 µg/mL) with EEG data to confirm safety thresholds .

Contradiction Analysis (Table):

SpeciesSeizure Threshold (µg/mL)EEG Activity Observed?Reference
Dog>17Yes
Cat>100No
HumanUp to 8.65No

Basic: What experimental models are suitable for studying laudanosine’s cardiovascular effects?

Methodological Answer:

  • Isolated tissue assays: Rat aortic rings pre-contracted with noradrenaline (1 µM) or KCl (80 mM) can evaluate vasodilation. Laudanosine’s α-adrenoceptor blockade is evident via rightward shifts in methoxamine dose-response curves in pithed rats .
  • Binding assays: Use [³H]-prazosin displacement in rat cortical membranes to quantify α1-adrenoceptor affinity (Ki = 5.92 µM). Comparatively, [³H]-(+)-cis-diltiazem binding (Ki = 26.29 µM) reveals weaker interaction with calcium channels .

Advanced: How does laudanosine’s mechanism as an α-adrenoceptor blocker differ from structurally related compounds like papaverine?

Methodological Answer:

  • Receptor specificity: Laudanosine selectively blocks α1-adrenoceptors without significant phosphodiesterase (PDE) inhibition, whereas papaverine non-selectively inhibits PDE isoforms (e.g., PDE3, PDE4). Use PDE activity assays (e.g., cAMP/cGMP hydrolysis in bovine aorta extracts) to confirm these differences .
  • Structural analysis: Molecular docking studies can highlight how laudanosine’s non-planar isoquinoline ring and chiral benzyl group reduce PDE affinity compared to papaverine’s planar structure .

Example Data (Table):

Compoundα1-Adrenoceptor Ki (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)Reference
Laudanosine5.92>100>100
Papaverine12.32.58.7

Basic: What pharmacokinetic factors influence laudanosine accumulation during prolonged atracurium infusions?

Methodological Answer:
Laudanosine’s accumulation is driven by:

  • Hepatic elimination: Reduced clearance in patients with liver dysfunction (e.g., cirrhosis) increases t½.
  • Renal excretion: Accounts for <5% of elimination but becomes critical in renal failure.
  • Infusion duration: Steady-state plasma levels (Css) rise linearly with infusion time. For example, a 71-day infusion in ICU patients resulted in Css = 8.65 µg/mL .

Advanced: How to design a study investigating laudanosine’s impact on anesthetic requirements (e.g., halothane MAC)?

Methodological Answer:

  • Animal model: Use rabbits anesthetized with halothane (1% inspired concentration). Measure MAC via tail-clamp/EEG response before and during laudanosine infusions targeting plasma levels (e.g., 200–800 ng/mL) .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling: Link plasma laudanosine levels to MAC changes using an Emax model. Shi et al. (1985) observed a 30% MAC increase at 873 ng/mL, suggesting a dose-dependent relationship .

Example Data (Table):

Laudanosine Css (ng/mL)Halothane MAC Increase (%)P-valueReference
234 ± 566.5>0.1
457 ± 6623<0.001
873 ± 10530<0.001

Basic: What are the ethical considerations for human studies on laudanosine’s CNS effects?

Methodological Answer:

  • Risk mitigation: Limit infusion durations in ICU patients to avoid plasma levels >10 µg/mL (based on animal seizure thresholds).
  • Monitoring protocols: Continuous EEG and hemodynamic monitoring are mandatory.
  • Informed consent: Clearly explain potential CNS risks in clinical trials, even though no human seizures have been documented .

Advanced: How to address interspecies variability in laudanosine’s toxicological profile?

Methodological Answer:

  • Cross-species PK/PD modeling: Adjust for differences in plasma protein binding, blood-brain barrier permeability, and metabolic pathways (e.g., CYP450 isoforms).
  • In silico simulations: Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal data to humans, validating with clinical ICU datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.